molecular formula C22H21BrN2O2 B11118889 [6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](morpholin-4-yl)methanone

[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](morpholin-4-yl)methanone

Cat. No.: B11118889
M. Wt: 425.3 g/mol
InChI Key: SSVKENMYTQNMRA-UHFFFAOYSA-N
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Description

6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a morpholine-4-carbonyl group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Alkylation: The attachment of the 4-ethylphenyl group to the 2-position of the quinoline ring.

    Amidation: The formation of the morpholine-4-carbonyl group at the 4-position of the quinoline ring.

These reactions are carried out under specific conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromine and morpholine-4-carbonyl groups.

    6-Bromoquinoline: Lacks the ethylphenyl and morpholine-4-carbonyl groups.

    4-Morpholinecarbonylquinoline: Lacks the bromine and ethylphenyl groups.

Uniqueness

6-BROMO-2-(4-ETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, ethylphenyl group, and morpholine-4-carbonyl group makes it distinct from other quinoline derivatives and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C22H21BrN2O2

Molecular Weight

425.3 g/mol

IUPAC Name

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H21BrN2O2/c1-2-15-3-5-16(6-4-15)21-14-19(22(26)25-9-11-27-12-10-25)18-13-17(23)7-8-20(18)24-21/h3-8,13-14H,2,9-12H2,1H3

InChI Key

SSVKENMYTQNMRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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